molecular formula C24H42N4O8 B2652352 Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate CAS No. 1788054-74-9

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate

Cat. No.: B2652352
CAS No.: 1788054-74-9
M. Wt: 514.62
InChI Key: DNHJCRBVFAVRNN-UHFFFAOYSA-N
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Description

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is a complex organic compound with the molecular formula C24H42N4O8. It is known for its unique spirocyclic structure, which includes a diazaspiro ring system. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate typically involves multiple steps:

    Formation of the Spirocyclic Core: The initial step involves the formation of the spirocyclic core through a cyclization reaction. This can be achieved by reacting a suitable diamine with a diester under controlled conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride in the presence of a base such as sodium hydride.

    Formation of the Hemioxalate Salt: The final step involves the formation of the hemioxalate salt by reacting the spirocyclic compound with oxalic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure precise control over reaction conditions, such as temperature and pressure.

    Purification Steps: Techniques like crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted spirocyclic compounds.

Scientific Research Applications

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is utilized in several scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 1,6-diazaspiro[3.4]octane-6-carboxylate: Similar structure but different functional groups.

    1,6-Diazaspiro[3.4]octane-1-carboxylate: Lacks the tert-butyl group.

    Spiro[3.4]octane derivatives: Various derivatives with different substituents.

Uniqueness

Tert-butyl 1,6-diazaspiro[3.4]octane-1-carboxylate hemioxalate is unique due to its specific spirocyclic structure combined with the tert-butyl and hemioxalate groups. This combination imparts distinct chemical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

tert-butyl 1,7-diazaspiro[3.4]octane-1-carboxylate;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-10(2,3)15-9(14)13-7-5-11(13)4-6-12-8-11;3-1(4)2(5)6/h2*12H,4-8H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHJCRBVFAVRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC12CCNC2.CC(C)(C)OC(=O)N1CCC12CCNC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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